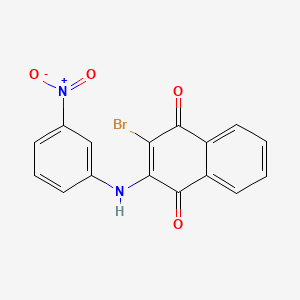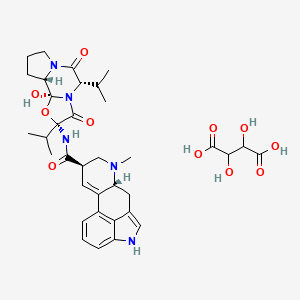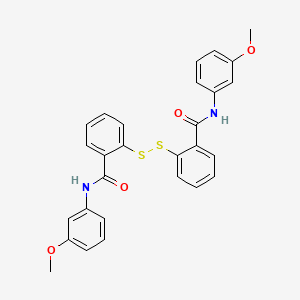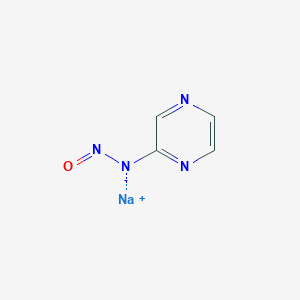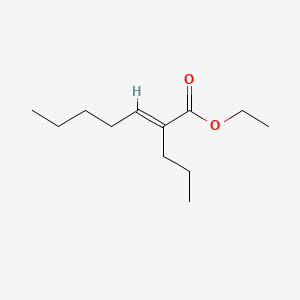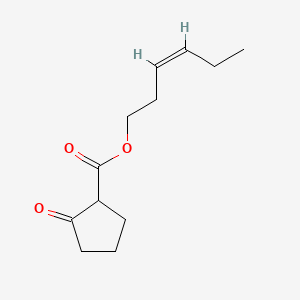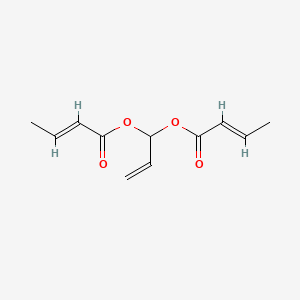
2-Butenoic acid, 2-propenylidene ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 8397 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its potential use in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
NSC 8397 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
NSC 8397 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, NSC 8397 has potential applications in drug development and therapeutic research. In industry, it can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of NSC 8397 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby influencing cellular processes and biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which NSC 8397 is used.
Comparison with Similar Compounds
NSC 8397 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. For example, compounds like paclitaxel and dipyridamole have distinct mechanisms of action and applications, but they share similarities in their chemical behavior and potential uses. The uniqueness of NSC 8397 lies in its specific chemical structure and the particular reactions and applications it is involved in.
Conclusion
NSC 8397 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
5408-76-4 |
|---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-[(E)-but-2-enoyl]oxyprop-2-enyl (E)-but-2-enoate |
InChI |
InChI=1S/C11H14O4/c1-4-7-9(12)14-11(6-3)15-10(13)8-5-2/h4-8,11H,3H2,1-2H3/b7-4+,8-5+ |
InChI Key |
KVUPDWMFCGXHBN-NSLJXJERSA-N |
Isomeric SMILES |
C/C=C/C(=O)OC(OC(=O)/C=C/C)C=C |
Canonical SMILES |
CC=CC(=O)OC(C=C)OC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



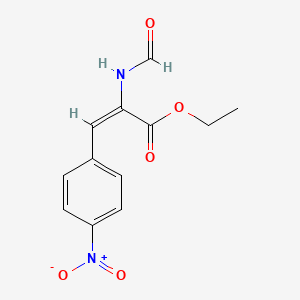
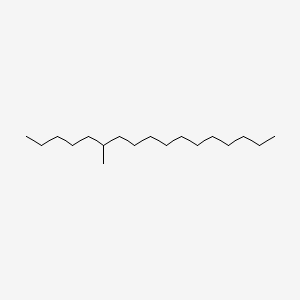

![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
